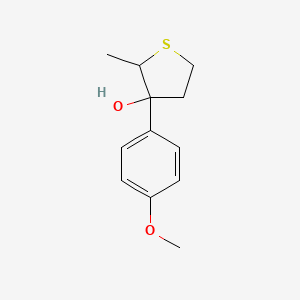![molecular formula C9H16F2N2 B13180485 3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)
3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{7-Azabicyclo[221]heptan-7-yl}-2,2-difluoropropan-1-amine is a complex organic compound featuring a bicyclic structure with a nitrogen atom and two fluorine atoms attached to a propan-1-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Wirkmechanismus
The mechanism of action of 3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound’s bicyclic structure allows it to bind effectively to these receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azabicyclo[2.2.1]heptane: A structurally similar compound used in the synthesis of various heterocyclic molecules.
2,7-Diazabicyclo[2.2.1]heptane: Another related compound with applications in asymmetric synthesis and the development of natural product scaffolds.
Uniqueness
3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H16F2N2 |
|---|---|
Molekulargewicht |
190.23 g/mol |
IUPAC-Name |
3-(7-azabicyclo[2.2.1]heptan-7-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H16F2N2/c10-9(11,5-12)6-13-7-1-2-8(13)4-3-7/h7-8H,1-6,12H2 |
InChI-Schlüssel |
GKDVRNFMBXORMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1N2CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13180404.png)
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13180419.png)


![1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13180439.png)

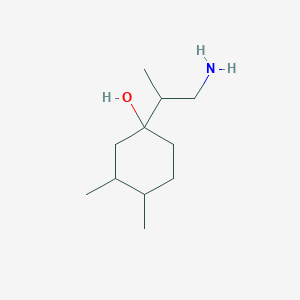
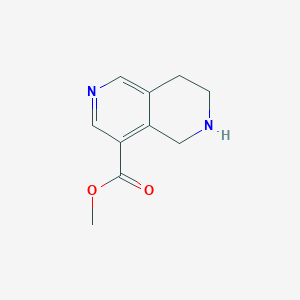
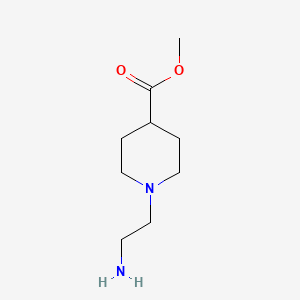
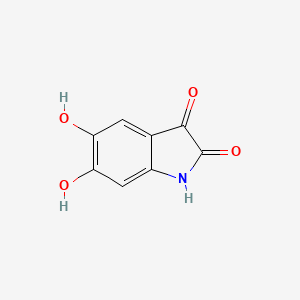
![Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13180473.png)


